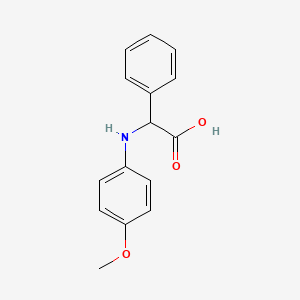

(4-Methoxy-phenylamino)-phenyl-acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyanilino)-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-19-13-9-7-12(8-10-13)16-14(15(17)18)11-5-3-2-4-6-11/h2-10,14,16H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQPHPMJPNSAED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for α 4 Methoxyphenyl Amino Phenylacetic Acid

Retrosynthetic Approaches

Retrosynthetic analysis of α-((4-Methoxyphenyl)amino)phenylacetic acid identifies several key bond disconnections that suggest plausible forward synthetic routes. The most logical disconnections are of the nitrogen-carbon (N-Cα) bond and the carbon-carbon (Cα-COOH) bond, as well as a disconnection that leads to an imine precursor.

N-Cα Bond Disconnection: This is the most common approach. Breaking the bond between the nitrogen of the p-anisidine moiety and the α-carbon of the phenylacetic acid core suggests two primary synthons: a p-anisidine nucleophile and a phenylacetic acid derivative electrophile. The electrophile would require a good leaving group at the α-position, such as a halide (e.g., α-bromophenylacetic acid).

Imine Precursor Disconnection: An alternative disconnection involves a two-step conceptual process. A reductive amination pathway is envisaged by disconnecting the N-H and Cα-H bonds. This leads back to an imine intermediate, specifically (4-Methoxy-phenylimino)-phenyl-acetic acid. This imine, in turn, can be retrosynthetically disconnected at the carbon-nitrogen double bond (C=N) to yield phenylglyoxylic acid (an α-keto acid) and p-anisidine.

These retrosynthetic pathways form the basis for the practical synthetic strategies discussed below.

Direct Synthesis Strategies

Direct synthesis involves the formation of the crucial N-Cα bond in a single key step, connecting the two main fragments of the molecule.

Modern cross-coupling reactions provide a powerful tool for the formation of N-aryl bonds. Transition metal-catalyzed methods, such as the Buchwald-Hartwig or Ullmann N-arylation, can be adapted for this purpose. acs.org In this context, the reaction would typically involve the coupling of p-anisidine with an ester of α-bromophenylacetic acid. The use of an ester protects the carboxylic acid functionality, which could otherwise interfere with the catalytic cycle.

The general reaction proceeds as follows: p-Anisidine + Methyl α-bromophenylacetate → Methyl α-((4-methoxyphenyl)amino)phenylacetate → α-((4-Methoxyphenyl)amino)phenylacetic acid (after hydrolysis)

The success of these reactions is highly dependent on the choice of catalyst, ligand, and base. Palladium-based catalysts are commonly employed for this transformation. acs.org

Table 1: Typical Conditions for Palladium-Catalyzed N-Arylation

| Component | Example | Role |

|---|---|---|

| Catalyst Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Source of catalytic Palladium |

| Ligand | Buchwald-type phosphine (B1218219) ligands (e.g., t-BuBrettPhos) | Stabilizes the catalyst and facilitates the reaction |

| Base | NaOt-Bu or K₂CO₃ | Activates the amine and neutralizes acid byproduct |

| Solvent | Toluene or Dioxane | Provides a medium for the reaction |

Following the coupling reaction, a simple hydrolysis step (acidic or basic) is required to convert the resulting ester into the final carboxylic acid product.

A more classical and direct approach involves the nucleophilic substitution of a suitable leaving group at the α-position of a phenylacetic acid derivative by p-anisidine. The most common substrate for this reaction is an α-halo-phenylacetic acid or its corresponding ester.

The reaction is a standard SN2 displacement: p-Anisidine + Ethyl α-bromophenylacetate → Ethyl α-((4-methoxyphenyl)amino)phenylacetate + HBr

To drive the reaction to completion and neutralize the hydrobromic acid byproduct, a non-nucleophilic base is typically added. Subsequent hydrolysis of the ester yields the target acid.

Indirect Synthesis Routes via Imino Intermediates

Indirect routes involve the initial formation of a C=N double bond to create an imine intermediate, which is then reduced in a subsequent step to furnish the final amine product.

For the synthesis of enantiomerically pure α-((4-methoxyphenyl)amino)phenylacetic acid, asymmetric hydrogenation of a prochiral imine is a highly effective strategy. This method first requires the synthesis of the imine precursor, typically through the condensation of an ester of phenylglyoxylic acid with p-anisidine.

Methyl phenylglyoxylate + p-Anisidine → Methyl (E/Z)-(4-methoxyphenylimino)phenylacetate

The resulting imine ester is then hydrogenated using a chiral transition metal catalyst. Rhodium and Iridium complexes featuring chiral phosphine ligands (e.g., DuPhos, BINAP) are well-known for their high efficiency and enantioselectivity in such reductions.

Table 2: Catalytic Systems for Asymmetric Imine Hydrogenation

| Catalyst System | Typical Enantiomeric Excess (ee) |

|---|---|

| [Rh(COD)(DuPhos)]BF₄ | >95% |

This approach provides direct access to chiral N-aryl amino acid esters, which can be hydrolyzed to the final acid without racemization.

Reductive amination is a widely used method for amine synthesis that combines the two steps of the indirect route—imine formation and reduction—into a single pot reaction. wikipedia.org This process involves reacting an α-keto acid, phenylglyoxylic acid, with p-anisidine in the presence of a suitable reducing agent. nih.govorganic-chemistry.org

The reaction proceeds via the in-situ formation of the (4-methoxy-phenylimino)-phenyl-acetic acid intermediate, which is immediately reduced by the hydride agent present in the reaction mixture. wikipedia.org

Phenylglyoxylic acid + p-Anisidine + Reducing Agent → α-((4-Methoxyphenyl)amino)phenylacetic acid

The choice of reducing agent is crucial to the success of the reaction, as it must be mild enough not to reduce the initial keto acid but reactive enough to reduce the intermediate imine.

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for imines over ketones/aldehydes; effective under mildly acidic conditions. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN; effective in non-protic solvents. |

| Catalytic Hydrogenation (H₂/Pd-C) | A "green" alternative using hydrogen gas and a palladium on carbon catalyst. |

This one-pot procedure is often high-yielding and operationally simple, making it a very attractive pathway for the synthesis of the target compound. organic-chemistry.org

Stereoselective Synthesis of Enantiopure α-((4-Methoxyphenyl)amino)phenylacetic Acid

The creation of a single, desired stereoisomer of a chiral molecule is a fundamental challenge in organic synthesis. For α-((4-Methoxyphenyl)amino)phenylacetic acid, stereoselective methods are crucial to isolate the biologically active enantiomer.

Chiral Auxiliary and Catalyst-Mediated Methods

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.org These auxiliaries, being chiral themselves, introduce a bias that favors the formation of one diastereomer over the other. After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse.

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of α-((4-Methoxyphenyl)amino)phenylacetic acid are not extensively documented, established methodologies for the synthesis of α-amino acids can be applied. One common approach involves the alkylation of a chiral glycine enolate equivalent. For instance, a chiral auxiliary such as a pseudoephedrine or an oxazolidinone can be attached to a glycine moiety. Deprotonation followed by reaction with a phenylating agent would introduce the phenyl group. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched amino acid.

A notable example in the broader context of α-amino acid synthesis is the use of Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand. These complexes can be alkylated with high diastereoselectivity, and subsequent hydrolysis affords the desired α-amino acid. nih.gov This method has been successfully applied to the large-scale synthesis of various unnatural amino acids. nih.gov

Catalyst-mediated methods offer a more atom-economical approach to stereoselective synthesis. Chiral catalysts, used in substoichiometric amounts, can direct the formation of a specific enantiomer. For the synthesis of N-aryl amino acids, several catalytic enantioselective methods have been developed. A visible-light-mediated dual catalytic system involving a photosensitizer and a chiral phosphoric acid has been used for the enantioselective radical coupling of N-aryl glycines with activated ketones, yielding chiral 1,2-amino tertiary alcohols with high enantioselectivity. nih.govscispace.com Another approach involves the enantioselective C–H arylation of N-aryl glycine esters with arylboronic acids using a chiral Pd(II)-catalyst, which directly installs the aryl group with excellent enantioselectivity. rsc.org

Table 1: Comparison of Chiral Auxiliary and Catalyst-Mediated Methods for Amino Acid Synthesis

| Feature | Chiral Auxiliary Method | Catalyst-Mediated Method |

| Stoichiometry | Requires stoichiometric amounts of the auxiliary. | Requires catalytic amounts of the chiral catalyst. |

| Atom Economy | Generally lower due to the incorporation and removal of the auxiliary. | Generally higher as the catalyst is not incorporated into the final product. |

| Recyclability | The chiral auxiliary can often be recovered and reused. | The catalyst can be recovered and reused, though separation can be challenging. |

| Generality | Can be broadly applicable to a wide range of substrates. | Catalyst performance can be highly substrate-specific. |

Enzymatic Deracemization or Kinetic Resolution

Enzymatic methods provide a highly selective and environmentally benign alternative for obtaining enantiopure compounds. These reactions are typically carried out in aqueous media under mild conditions.

Enzymatic kinetic resolution is a process where an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. For α-amino acids, lipases and acylases are commonly employed enzymes. For instance, the racemic N-acyl derivative of α-((4-Methoxyphenyl)amino)phenylacetic acid could be subjected to hydrolysis by an acylase. The enzyme would selectively hydrolyze one enantiomer of the N-acyl amino acid to the corresponding amino acid, which can then be separated from the unreacted N-acyl amino acid enantiomer. While specific data for the enzymatic resolution of this exact compound is limited, the kinetic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol using lipase B from Candida antarctica (CAL-B) has been reported, demonstrating the potential of enzymes to act on molecules containing a 4-methoxyphenyl (B3050149) group. researchgate.netresearchgate.net

Enzymatic deracemization , on the other hand, is a more efficient process that can theoretically convert 100% of a racemic mixture into a single enantiomer. This is often achieved through a combination of a stereoselective enzyme and a racemizing agent or a second enzyme that facilitates the interconversion of the enantiomers.

Table 2: Potential Enzymes for the Resolution of α-((4-Methoxyphenyl)amino)phenylacetic Acid Derivatives

| Enzyme Class | Reaction Type | Substrate | Potential Outcome |

| Lipase | Transesterification/Hydrolysis | Ester derivative of the amino acid | Kinetic resolution of the ester. |

| Acylase | Hydrolysis | N-acyl derivative of the amino acid | Kinetic resolution of the N-acyl derivative. |

| Amino Acid Oxidase | Oxidation | Amino acid | Deracemization through stereoselective oxidation followed by non-selective reduction. |

Evaluation of Green Chemistry Principles in Synthetic Pathways

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The evaluation of synthetic routes using green chemistry metrics is essential for developing sustainable manufacturing processes.

Several key principles of green chemistry are relevant to the synthesis of α-((4-Methoxyphenyl)amino)phenylacetic acid:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. Catalyst-mediated syntheses generally have higher atom economy than those using stoichiometric chiral auxiliaries.

Use of Safer Solvents and Auxiliaries: Many organic reactions utilize volatile and toxic solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or supercritical fluids. Enzymatic reactions, which are often performed in water, are particularly advantageous in this regard.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused. Both chiral chemical catalysts and enzymes fall under this principle.

Energy Efficiency: Synthetic methods should be designed to be energy-efficient. Reactions that can be conducted at ambient temperature and pressure are preferred. Microwave-assisted and electrochemical syntheses are also being explored as energy-efficient alternatives. nih.gov

A quantitative assessment of the "greenness" of a synthesis can be performed using metrics such as the E-Factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product, and the Process Mass Intensity (PMI) , which is the ratio of the total mass of materials used to the mass of the product. nih.gov For the synthesis of N-aryl glycines, one-pot procedures have been developed to improve efficiency and reduce waste. nih.gov For example, a one-pot, two-step sequential reaction through a piperazine-2,5-dione intermediate has been shown to produce N-aryl glycines in high yields and short reaction times. nih.gov

In the context of synthesizing α-((4-Methoxyphenyl)amino)phenylacetic acid, an ideal "green" pathway would likely involve a catalytic, one-pot process using a renewable starting material, benign solvents, and minimal energy input, resulting in a high yield of the desired enantiomer with minimal waste generation. While significant progress has been made in the asymmetric synthesis of amino acids, the development of such an ideal process for this specific compound remains an area for further research and optimization.

Chemical Transformations and Reaction Mechanisms of α 4 Methoxyphenyl Amino Phenylacetic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, readily participating in reactions such as esterification, amidation, and decarboxylation.

Esterification: The carboxylic acid moiety of α-((4-Methoxyphenyl)amino)phenylacetic acid can be converted to its corresponding esters through various established methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), is a common approach. Alternatively, the carboxylic acid can be activated to facilitate esterification under milder conditions. Reagents such as 2-chloro-1-methylpyridinium iodide can be used as condensing agents to promote the formation of esters from the free acid and an alcohol.

Amidation: The formation of amides from α-((4-Methoxyphenyl)amino)phenylacetic acid can be achieved by reacting the carboxylic acid with an amine. Direct amidation can be challenging due to the formation of an unreactive ammonium carboxylate salt. Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), can facilitate the direct coupling of the carboxylic acid with an amine to form the amide bond. Lewis acid catalysts have also been shown to promote the direct amidation of unprotected amino acids.

Table 1: Representative Conditions for Esterification and Amidation

| Transformation | Reagents and Conditions | Product |

| Esterification | ||

| Fischer Esterification | Alcohol (e.g., Methanol), conc. H₂SO₄, reflux | Methyl (4-methoxy-phenylamino)-phenyl-acetate |

| Condensation | Alcohol, 2-chloro-1-methylpyridinium iodide, base | Corresponding ester |

| Amidation | ||

| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., Benzylamine) | N-Benzyl-2-((4-methoxyphenyl)amino)-2-phenylacetamide |

| Peptide Coupling | Amine, DCC or EDC/HOBt, solvent (e.g., DMF, DCM) | Corresponding amide |

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, from α-((4-Methoxyphenyl)amino)phenylacetic acid is a potential transformation, although it often requires specific conditions. Phenylacetic acids and their derivatives can undergo decarboxylation, and for α-amino acids, this can be promoted under oxidative conditions. Photoredox catalysis in combination with a suitable transition metal catalyst, such as palladium, can facilitate the decarboxylative allylation of α-amino and phenylacetic acids at room temperature, producing carbon dioxide as the sole byproduct. This suggests that similar radical-based decarboxylation pathways could be applicable to the target molecule.

Reactivity of the Secondary Amine Functionality

The secondary amine in α-((4-Methoxyphenyl)amino)phenylacetic acid is nucleophilic and can participate in N-alkylation and N-acylation reactions. It also has basic properties, allowing for the formation of stable salts.

N-Alkylation: The secondary amine can be alkylated using various alkylating agents, such as alkyl halides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The choice of base and solvent can influence the reaction's efficiency. For N-alkylation of amino acids and their derivatives, conditions can range from the use of strong bases like n-butyllithium to milder bases like potassium carbonate with a phase-transfer catalyst. Direct N-alkylation of α-amino acid esters and amides with alcohols has also been achieved using ruthenium catalysts.

N-Acylation: The secondary amine readily undergoes acylation with acylating agents like acyl chlorides or acid anhydrides to form N-acyl derivatives. This reaction is usually performed in the presence of a base, such as triethylamine or pyridine, to scavenge the acid byproduct. The N-acylation of amino acids can be highly selective. For instance, N-acylation of amides can be achieved using an internal nucleophilic catalyst, such as a pyridine ring, to facilitate the reaction under mild conditions.

Table 2: Representative Conditions for N-Alkylation and N-Acylation

| Transformation | Reagents and Conditions | Product |

| N-Alkylation | ||

| With Alkyl Halide | Alkyl halide (e.g., Methyl iodide), Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | α-((4-Methoxy-phenyl)-methyl-amino)-phenyl-acetic acid |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | Corresponding N-alkylated product |

| N-Acylation | ||

| With Acyl Chloride | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | α-(N-Acetyl-4-methoxy-phenylamino)-phenyl-acetic acid |

| With Acid Anhydride | Acid anhydride (e.g., Acetic anhydride), Base (e.g., Pyridine) | Corresponding N-acylated product |

Due to the basic nature of the secondary amine, α-((4-Methoxyphenyl)amino)phenylacetic acid can react with both inorganic and organic acids to form stable salts. The formation of salts is a common strategy to improve the solubility and stability of amino acids. For substituted amino phenylacetic acids, salts can be formed with acids such as hydrochloric acid, methanesulfonic acid, and maleic acid. The zwitterionic character of amino acids, where the carboxylic acid protonates the amino group, is also a key aspect of their chemistry in solution.

Transformations of the Aromatic Rings

The two aromatic rings in α-((4-Methoxyphenyl)amino)phenylacetic acid, the phenyl group and the 4-methoxyphenyl (B3050149) group, are susceptible to electrophilic aromatic substitution reactions. The positions of substitution are directed by the existing substituents.

The 4-methoxyphenyl ring is activated towards electrophilic substitution due to the electron-donating methoxy (B1213986) group, which directs incoming electrophiles to the ortho positions (relative to the methoxy group). The amino group also influences the reactivity of this ring. The unsubstituted phenyl ring is less activated and will undergo substitution under more forcing conditions.

Potential electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. However, the reaction conditions must be carefully chosen to avoid side reactions involving the carboxylic acid and secondary amine functionalities. For example, strong oxidizing conditions used for nitration could potentially oxidize the secondary amine. The presence of substituents that strongly activate the aromatic ring towards electrophilic substitution can sometimes hinder other desired reactions on the molecule.

Electrophilic Aromatic Substitution Pattern Analysis

Electrophilic aromatic substitution (EAS) is a foundational reaction class for arenes. The regiochemical outcome of such reactions on α-((4-methoxyphenyl)amino)phenylacetic acid is complex due to the presence of directing groups on both phenyl rings.

Analysis of the 4-Methoxyphenyl Ring: This ring contains two powerful ortho-, para-directing groups: the secondary amine (-NH-) and the methoxy group (-OCH₃). Both are activating groups because their lone pairs of electrons can be donated to the ring, stabilizing the positive charge of the arenium ion intermediate formed during the reaction. wikipedia.orglibretexts.orgyoutube.com The secondary amine is generally a stronger activating group than the methoxy group. Therefore, electrophilic attack will be strongly directed to the positions ortho to the amino group (positions 3 and 5). Position 3 is sterically hindered by the bulky phenylacetic acid moiety attached to the nitrogen, suggesting that substitution at position 5 would be favored.

Analysis of the Phenylacetic Acid Moiety Ring: This phenyl ring is directly attached to the nitrogen atom and a carbon bearing a carboxylic acid. The diarylamine nitrogen atom activates this ring toward ortho- and para-substitution. However, the phenylacetic acid group itself is generally considered deactivating due to the electron-withdrawing nature of the carboxylic acid, though this effect is insulated by a methylene group. The dominant directing influence on this ring is the amino group, which directs incoming electrophiles to the ortho- and para-positions.

Competing Influences and Predicted Outcomes: The 4-methoxyphenyl ring is significantly more activated than the phenyl ring of the phenylacetic acid moiety. This is because it benefits from the electron-donating effects of both the methoxy group and the amine, whereas the other ring is only activated by the amine. Consequently, electrophilic substitution is overwhelmingly likely to occur on the 4-methoxyphenyl ring.

Standard electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org Given the high activation of the 4-methoxyphenyl ring, reactions like halogenation may proceed rapidly and could be difficult to control, potentially leading to polysubstitution if conditions are not carefully managed.

| Reaction Type | Electrophile (E+) | Predicted Major Monosubstituted Product(s) | Ring System |

| Nitration | NO₂⁺ | 2-Nitro-4-(phenylamino)anisole derivative | 4-Methoxyphenyl |

| Bromination | Br⁺ | 2-Bromo-4-(phenylamino)anisole derivative | 4-Methoxyphenyl |

| Sulfonation | SO₃ | 2-(Phenylamino)-5-methoxybenzenesulfonic acid derivative | 4-Methoxyphenyl |

| Friedel-Crafts Acylation | RCO⁺ | 2-Acyl-4-(phenylamino)anisole derivative | 4-Methoxyphenyl |

Table 1: Predicted regiochemical outcomes for electrophilic aromatic substitution on the most activated ring of α-((4-Methoxyphenyl)amino)phenylacetic acid.

Methoxy Group Modifications

The methoxy group (-OCH₃) is a key functional group susceptible to specific chemical modifications, most notably O-demethylation to yield a phenol. This transformation is significant as it can alter the biological and chemical properties of the molecule.

Cleavage of Aryl Methyl Ethers: The conversion of an aryl methyl ether to a phenol is a common transformation in organic synthesis. Several reagents are effective for this purpose, often involving Lewis acids or strong nucleophiles.

Boron Tribromide (BBr₃): This is a highly effective reagent for the cleavage of aryl methyl ethers. The reaction proceeds through the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack by a bromide ion to displace the methyl group. The reaction is typically performed at low temperatures in an inert solvent like dichloromethane.

Aluminum Halides (e.g., AlCl₃): Anhydrous aluminum chloride can also be used for regioselective demethylation, sometimes in excess and in an organic solvent. google.com

Nucleophilic Demethylation: Strong nucleophiles, such as thiolates (e.g., sodium ethanethiolate), can also effect demethylation via an SN2 mechanism on the methyl group.

The selective demethylation of the 4-methoxy group would convert α-((4-methoxyphenyl)amino)phenylacetic acid into its corresponding α-((4-hydroxyphenyl)amino)phenylacetic acid derivative. This reaction enhances the phenolic character of the molecule, opening up further derivatization possibilities at the newly formed hydroxyl group.

| Reagent System | Typical Conditions | Product |

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to RT | α-((4-Hydroxyphenyl)amino)phenylacetic acid |

| Aluminum Chloride (AlCl₃) | Organic solvent, RT | α-((4-Hydroxyphenyl)amino)phenylacetic acid |

| Sodium Ethanethiolate (NaSEt) | DMF, reflux | α-((4-Hydroxyphenyl)amino)phenylacetic acid |

Table 2: Common reagent systems for the O-demethylation of the methoxy group.

Mechanistic Investigations of Key Reactions

While specific, in-depth mechanistic studies on α-((4-methoxyphenyl)amino)phenylacetic acid are not widely available in the surveyed literature, the mechanisms of its key potential reactions can be inferred from well-established principles of organic chemistry and studies on analogous diarylamine and N-phenylglycine systems. acs.orgnih.govresearchgate.net

Mechanism of Electrophilic Aromatic Substitution: The mechanism for an electrophilic attack (e.g., nitration) on the 4-methoxyphenyl ring proceeds via a classic SEAr pathway:

Generation of Electrophile: A strong electrophile, such as the nitronium ion (NO₂⁺), is generated from nitric acid and a sulfuric acid catalyst.

Nucleophilic Attack and Formation of Arenium Ion: A π-bond from the highly activated 4-methoxyphenyl ring attacks the electrophile. This is the rate-determining step. The attack at the ortho position to the amino group yields a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The positive charge is delocalized across the ring and, crucially, onto the nitrogen and oxygen atoms of the amino and methoxy groups, respectively, which provides significant stabilization. wikipedia.org

Deprotonation and Re-aromatization: A weak base (e.g., H₂O or HSO₄⁻) removes a proton from the carbon atom where the electrophile has attached. This restores the aromaticity of the ring, yielding the final substituted product.

The superior stabilization of the arenium ion when the attack occurs at the ortho or para positions relative to the activating amino and methoxy groups explains the observed regioselectivity. libretexts.orgyoutube.com

Mechanism of O-Demethylation with BBr₃:

Lewis Acid-Base Adduct Formation: The lone pair of electrons on the methoxy oxygen atom coordinates with the empty p-orbital of the boron atom in BBr₃, forming a Lewis acid-base adduct. This step makes the methyl group highly electrophilic.

Nucleophilic Attack: A bromide ion (from BBr₃) acts as a nucleophile and attacks the electrophilic methyl carbon in an SN2 fashion.

C-O Bond Cleavage: The carbon-oxygen bond of the methyl group is cleaved, forming methyl bromide (CH₃Br) and a diaryloxyboron species.

Hydrolysis: Subsequent workup with water hydrolyzes the boron-oxygen bond to release the final phenolic product, α-((4-hydroxyphenyl)amino)phenylacetic acid.

These proposed mechanisms provide a foundational understanding of the reactivity of α-((4-methoxyphenyl)amino)phenylacetic acid, guiding the prediction of products and the design of synthetic transformations.

Spectroscopic Characterization for Structural Elucidation of α 4 Methoxyphenyl Amino Phenylacetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering precise insights into the hydrogen and carbon environments within a molecule. Analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra allows for the complete assignment of the molecular structure.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, the methine (α-CH) proton, the amine (N-H) proton, the methoxy (B1213986) (-OCH₃) protons, and the acidic proton of the carboxyl group (-COOH). The aromatic region typically displays complex splitting patterns due to spin-spin coupling between adjacent protons. The protons on the 4-methoxyphenyl (B3050149) ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, while the protons on the unsubstituted phenyl ring will show more complex multiplets.

Table 1: Expected ¹H NMR Chemical Shifts for α-((4-Methoxyphenyl)amino)phenylacetic Acid

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | > 10.0 | Broad Singlet |

| Aromatic C-H (Phenyl) | 7.20 - 7.40 | Multiplet |

| Aromatic C-H (Methoxyphenyl) | 6.70 - 6.90 | Multiplet/AA'BB' |

| N-H | 5.0 - 6.0 | Broad Singlet |

| α-CH | ~5.0 | Singlet |

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is typically observed at the downfield end of the spectrum. The aromatic carbons appear in the range of 110-155 ppm, with the carbon attached to the oxygen of the methoxy group appearing further downfield. The α-carbon and the methoxy carbon are found in the aliphatic region of the spectrum.

Table 2: Expected ¹³C NMR Chemical Shifts for α-((4-Methoxyphenyl)amino)phenylacetic Acid

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | 170 - 175 |

| C-O (Methoxyphenyl) | 150 - 155 |

| Aromatic C (Quaternary) | 135 - 145 |

| Aromatic C-H | 114 - 130 |

| α-C | 60 - 65 |

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular structure, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu In the spectrum of α-((4-Methoxyphenyl)amino)phenylacetic acid, cross-peaks would be observed between adjacent aromatic protons on both phenyl rings, confirming their relative positions. tsijournals.comscience.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduiupac.org It is used to definitively assign which protons are attached to which carbons. For example, the signal for the α-CH proton would show a correlation to the α-carbon signal, and each aromatic proton signal would correlate to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (¹H-¹³C long-range correlations). sdsu.eduiupac.org This is crucial for piecing together the molecular fragments. Key correlations would include:

The methoxy protons (-OCH₃) to the aromatic carbon bearing the methoxy group.

The α-CH proton to the carbonyl carbon (C=O) and the quaternary carbons of both phenyl rings.

The N-H proton to the α-carbon and the quaternary carbon of the 4-methoxyphenyl ring.

α-((4-Methoxyphenyl)amino)phenylacetic acid is a chiral molecule, existing as a pair of enantiomers. NMR spectroscopy can be used to determine the enantiomeric excess (ee) of a sample through the use of chiral resolving agents, such as chiral shift reagents. nih.gov

Lanthanide-based chiral shift reagents are commonly used for this purpose. acs.orgacs.org When a chiral shift reagent is added to a solution of the chiral analyte, it forms transient diastereomeric complexes. These diastereomeric complexes are not mirror images and, therefore, have different NMR spectra. This results in the separation of signals for the two enantiomers in the ¹H NMR spectrum. For instance, the sharp singlet corresponding to the methoxy protons or the α-CH proton would split into two distinct signals. The relative integration of these two signals directly corresponds to the ratio of the enantiomers in the sample, allowing for a quantitative determination of enantiomeric purity. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FTIR spectrum of α-((4-Methoxyphenyl)amino)phenylacetic acid is characterized by absorption bands corresponding to the stretching and bending vibrations of its specific functional groups. researchgate.net The presence of a carboxylic acid, a secondary amine, an ether, and aromatic rings leads to a distinctive spectral fingerprint.

Key expected absorption bands include:

A very broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

An N-H stretching vibration for the secondary amine, appearing as a sharp to medium band around 3300-3400 cm⁻¹.

A strong C=O stretching band for the carbonyl of the carboxylic acid, expected around 1700-1725 cm⁻¹.

C-O stretching bands for the ether and carboxylic acid functionalities, found in the 1230-1300 cm⁻¹ region.

C-N stretching vibration around 1180-1360 cm⁻¹.

Aromatic C=C ring stretching vibrations, which appear as a series of bands between 1450 and 1600 cm⁻¹.

Aromatic C-H stretching bands just above 3000 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for α-((4-Methoxyphenyl)amino)phenylacetic Acid

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| N-H Stretch (Amine) | 3300 - 3400 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Ether & Acid) | 1230 - 1300 | Strong |

| C-N Stretch | 1180 - 1360 | Medium |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. nih.gov While polar functional groups like C=O tend to be strong in FTIR, non-polar and symmetric bonds often produce strong signals in Raman spectra. For α-((4-Methoxyphenyl)amino)phenylacetic acid, Raman spectroscopy is particularly useful for characterizing the aromatic ring systems.

Expected prominent bands in the Raman spectrum would include:

Strong aromatic ring stretching vibrations (C=C) around 1600 cm⁻¹.

Aromatic C-H stretching around 3060 cm⁻¹.

The C=O stretch of the carboxylic acid, which is typically weaker in Raman than in IR.

The combination of FTIR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation. semanticscholar.org

Table 4: Characteristic Raman Shifts for α-((4-Methoxyphenyl)amino)phenylacetic Acid

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3060 | Strong |

| C=O Stretch (Carboxylic Acid) | 1690 - 1720 | Weak to Medium |

| Aromatic C=C Ring Breathing | ~1600 | Very Strong |

| C-N Stretch | 1180 - 1360 | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Detailed experimental data on the mass spectrometric fragmentation patterns and precise mass measurements for α-((4-Methoxyphenyl)amino)phenylacetic acid are not available in the searched scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Specific data regarding the UV-Vis absorption maxima and the corresponding electronic transitions for α-((4-Methoxyphenyl)amino)phenylacetic acid could not be retrieved from the available resources.

Advanced Computational and Theoretical Studies of α 4 Methoxyphenyl Amino Phenylacetic Acid

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental electronic and structural properties of molecules. For α-((4-Methoxyphenyl)amino)phenylacetic acid, these computational approaches provide a detailed understanding of its molecular behavior at the atomic level.

Geometry Optimization and Conformational Analysis

The first step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For α-((4-Methoxyphenyl)amino)phenylacetic acid, this process reveals the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Conformational analysis, which explores the different spatial arrangements of the molecule due to rotation around single bonds, is also crucial. Studies on related compounds, such as α-methoxy phenylacetic acid, have identified multiple stable conformers in the gas phase. nih.gov For α-((4-Methoxyphenyl)amino)phenylacetic acid, the flexibility of the phenyl and methoxyphenyl groups, as well as the amino linkage and the carboxylic acid group, would likely result in several low-energy conformers. The relative energies of these conformers are influenced by a delicate balance of intramolecular interactions, including hydrogen bonding and steric effects.

Interactive Data Table: Predicted Bond Lengths and Angles for a Representative Conformer

| Atoms Involved | Predicted Bond Length (Å) | Atoms Involved | Predicted Bond Angle (°) |

| C-C (phenyl) | 1.39 - 1.41 | C-C-C (phenyl) | 119 - 121 |

| C-N | 1.40 - 1.43 | C-N-C | 118 - 122 |

| C=O | 1.21 - 1.24 | O=C-O | 123 - 126 |

| C-O (ether) | 1.36 - 1.39 | C-O-C | 117 - 120 |

Note: The data in this table is illustrative and based on typical values from computational studies of similar aromatic amino acids. Specific values for the title compound would require dedicated DFT calculations.

Electronic Structure and Charge Distribution Analysis (HOMO-LUMO, NBO)

Understanding the electronic structure is key to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

Natural Bond Orbital (NBO) analysis provides a more detailed picture of the electron density distribution. For α-((4-Methoxyphenyl)amino)phenylacetic acid, NBO analysis would reveal the nature of the bonding and the charge distribution across the molecule. This can help in identifying the most electron-rich and electron-poor regions, which are likely sites for electrophilic and nucleophilic attack, respectively. Studies on analogous compounds often utilize Mulliken atomic charges to quantify this charge distribution.

Interactive Data Table: Frontier Molecular Orbital Energies

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.0 to -6.0 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.0 to 5.0 |

Note: These values represent a typical range for similar organic molecules and are for illustrative purposes. Actual values require specific quantum chemical calculations for α-((4-Methoxyphenyl)amino)phenylacetic acid.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus.

IR (Infrared): The vibrational frequencies in an IR spectrum can be calculated, corresponding to the different modes of molecular vibration (stretching, bending, etc.). These calculated frequencies help in the assignment of experimental IR bands.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

Molecular Mechanics and Dynamics Simulations

While quantum chemical calculations provide a detailed electronic picture, they are computationally expensive for large systems or long timescales. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules.

Elucidation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy intermediates that connect reactants and products.

For α-((4-Methoxyphenyl)amino)phenylacetic acid, computational studies could elucidate the mechanisms of its synthesis or degradation. For instance, the synthesis of similar compounds often involves nucleophilic substitution or condensation reactions. evitachem.com Quantum chemical calculations can model these reaction pathways, determine the activation energies, and provide a detailed understanding of the factors that control the reaction rate and selectivity.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects in several ways, from implicit solvent models that treat the solvent as a continuous medium to explicit models that include individual solvent molecules.

For α-((4-Methoxyphenyl)amino)phenylacetic acid, the polarity of the solvent would be expected to affect its conformational equilibrium, electronic structure, and spectroscopic properties. For example, in a polar solvent, conformations with a larger dipole moment may be stabilized. The reactivity of the carboxylic acid and amino groups would also be highly dependent on the solvent's ability to participate in hydrogen bonding and stabilize charged intermediates.

Intermolecular Interactions and Hydrogen Bonding Analysis

A comprehensive review of publicly available scientific literature and crystallographic databases indicates a lack of specific experimental or theoretical studies focused on the intermolecular interactions and hydrogen bonding patterns of α-((4-Methoxyphenyl)amino)phenylacetic acid. To date, the crystal structure of this compound has not been deposited in the primary crystallographic databases, which is a prerequisite for a detailed analysis of its solid-state interactions.

Consequently, there are no published research findings detailing the specific hydrogen bond motifs, such as donor-acceptor distances and angles, or the formation of common supramolecular structures like dimers or catemers that would be anticipated for a carboxylic acid derivative. The presence of a carboxylic acid group, a secondary amine, and a methoxy (B1213986) group suggests that this molecule has the potential to form a complex network of hydrogen bonds, including strong O-H···O interactions between carboxylic acid moieties, and potential N-H···O or O-H···N interactions.

Furthermore, advanced computational studies employing methods such as Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), or Symmetry-Adapted Perturbation Theory (SAPT) have not been reported for this specific compound. Such analyses would be essential for quantifying the various non-covalent interactions, including hydrogen bonds, van der Waals forces, and potential π-π stacking interactions between the phenyl rings, and for understanding their relative contributions to the stability of the crystal lattice.

Due to the absence of these fundamental experimental and computational data, a detailed analysis and the generation of data tables regarding the intermolecular interactions and hydrogen bonding of α-((4-Methoxyphenyl)amino)phenylacetic acid cannot be provided at this time. Further research, including single-crystal X-ray diffraction and computational modeling, would be necessary to elucidate these structural characteristics.

Solid State Chemistry and Crystallographic Analysis of α 4 Methoxyphenyl Amino Phenylacetic Acid

Single-Crystal X-ray Diffraction Studies of Analogous Compounds

Molecular Conformation and Stereochemistry of Analogues

The molecular conformation of phenylacetic acid derivatives is largely dictated by the rotational freedom around the single bonds connecting the phenyl ring, the amino or methoxy (B1213986) group, and the acetic acid moiety.

For 4-methoxyphenylacetic acid , the conformation is influenced by the orientation of the methoxy group and the acetic acid side chain relative to the phenyl ring. The methoxy group's methyl moiety can be oriented in the plane of the phenyl ring or slightly out of plane. The torsion angle between the phenyl ring and the carboxylic acid group is a key conformational parameter.

Crystal Packing and Supramolecular Assembly of Analogues

The arrangement of molecules in a crystal, or crystal packing, is governed by the drive to achieve the most thermodynamically stable arrangement, maximizing attractive intermolecular interactions.

In the crystal structure of 4-aminophenylacetic acid , the zwitterionic nature of the molecule leads to a complex three-dimensional network structure. researchgate.netresearchgate.net Each molecule is connected to six adjacent molecules through a network of strong hydrogen bonds. researchgate.net This extensive hydrogen bonding network is the dominant force in the supramolecular assembly of this crystal.

Intermolecular Interactions (Hydrogen Bonding, π-Stacking) in Analogues

The supramolecular architecture of these compounds is stabilized by a variety of intermolecular interactions.

Hydrogen Bonding: In crystalline 4-aminophenylacetic acid , the protonated amino group (NH₃⁺) acts as a hydrogen bond donor, while the carboxylate group (COO⁻) acts as a hydrogen bond acceptor. This results in strong N—H···O hydrogen bonds that link the molecules into a robust three-dimensional network. researchgate.netresearchgate.net

For 4-methoxyphenylacetic acid , hydrogen bonding is expected to occur between the carboxylic acid groups of neighboring molecules, likely forming dimers, a common motif in the crystal structures of carboxylic acids. The methoxy group can also participate in weaker C—H···O interactions.

| Compound | Key Intermolecular Interactions | Supramolecular Motif |

| 4-Aminophenylacetic Acid | Strong N—H···O hydrogen bonds | Three-dimensional network researchgate.netresearchgate.net |

| 4-Methoxyphenylacetic Acid | O—H···O hydrogen bonds (expected) | Likely dimeric structures |

Polymorphism and Co-crystallization

Polymorphism , the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and can significantly impact their physical properties. While no specific polymorphs of α-((4-Methoxyphenyl)amino)phenylacetic acid have been reported, related N-aryl compounds are known to exhibit conformational polymorphism, where different crystal structures arise from different molecular conformations.

Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecular component (a coformer) into the crystal lattice. This can be a strategy to improve properties such as solubility and stability. Co-crystals are formed through non-covalent interactions, such as hydrogen bonding, between the active pharmaceutical ingredient and the coformer. Given the presence of hydrogen bond donors and acceptors in α-((4-Methoxyphenyl)amino)phenylacetic acid, it is a viable candidate for the formation of co-crystals with various pharmaceutically acceptable coformers.

Powder X-ray Diffraction for Polymorphic Forms

Powder X-ray diffraction (PXRD) is a key analytical technique for the characterization of crystalline solids. Each crystalline form of a compound produces a unique PXRD pattern, which serves as a fingerprint for that specific polymorph. In the context of polymorphism, PXRD is used to identify and distinguish between different polymorphic forms, assess the purity of a crystalline sample, and monitor phase transformations. Should different polymorphic forms of α-((4-Methoxyphenyl)amino)phenylacetic acid be discovered, PXRD would be an essential tool for their characterization.

Thermal Properties and Phase Transitions

The thermal properties of a compound, such as its melting point, enthalpy of fusion, and heat capacity, are critical parameters in materials science and pharmaceutical development. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study these properties.

DSC can be used to determine the melting points of different polymorphs and to study solid-state phase transitions between them. The melting point of a substance is a key indicator of its crystalline packing efficiency and the strength of its intermolecular interactions. For example, N-phenylglycine has a reported melting point of 127–128 °C.

TGA provides information about the thermal stability of a compound and its decomposition temperature. For N-acetylated amino acid amides, TGA has been used to determine their decomposition temperatures.

Should different polymorphs of α-((4-Methoxyphenyl)amino)phenylacetic acid be identified, they would be expected to have different melting points and thermal stability profiles, which could be characterized using these techniques.

Role of α 4 Methoxyphenyl Amino Phenylacetic Acid As a Synthetic Intermediate

Precursor in the Synthesis of Complex Amino Acid Derivatives

The inherent structure of α-((4-methoxyphenyl)amino)phenylacetic acid makes it an ideal precursor for creating more complex, non-natural amino acid derivatives and peptide-like molecules. Its utility is most pronounced in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to generate products with high molecular diversity. ebrary.net

Key among these are the Ugi and Passerini reactions, which are foundational in combinatorial chemistry for rapidly generating libraries of compounds. nih.govnih.gov

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a cornerstone for synthesizing α-aminoacyl amide derivatives, which are considered peptidomimetics. organic-chemistry.org This one-pot reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org α-((4-Methoxyphenyl)amino)phenylacetic acid can serve as the carboxylic acid component in this reaction. The process begins with the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. nih.gov This is followed by the addition of the isocyanide and the carboxylate anion, culminating in a Mumm rearrangement to yield the stable bis-amide product. wikipedia.org The use of bifunctional components like α-amino acids in the Ugi reaction can lead to the formation of interesting structures such as β-lactams or diketopiperazines after subsequent cyclization steps. wikipedia.orgnih.gov

Passerini Three-Component Reaction (P-3CR): As the first discovered isocyanide-based MCR, the Passerini reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to directly form α-acyloxy amides. wikipedia.orgorganic-chemistry.org When α-((4-methoxyphenyl)amino)phenylacetic acid is used as the carboxylic acid component, the resulting product is a highly functionalized α-acyloxy carboxamide. This reaction is notable for its high atom economy and typically proceeds rapidly in aprotic solvents. nih.govorganic-chemistry.org The products of the Passerini reaction are valuable intermediates themselves and can undergo further transformations to create diverse molecular structures, including heterocycles. wikipedia.orgorganicreactions.org

The following table summarizes the role of α-amino acid intermediates in these key multicomponent reactions.

| Reaction | Components | Product Type | Role of α-((4-Methoxyphenyl)amino)phenylacetic Acid |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide (Peptidomimetic) | Serves as the carboxylic acid component. |

| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Serves as the carboxylic acid component. |

Building Block for Heterocyclic Compounds with α-Amino Acid Scaffolds

The α-amino acid framework is a privileged scaffold that can be incorporated into various heterocyclic systems, many of which are of significant interest in pharmaceutical research. α-((4-Methoxyphenyl)amino)phenylacetic acid provides the chiral backbone necessary for the stereocontrolled synthesis of these complex structures.

1,4-Benzodiazepines: This class of compounds is well-known for its wide range of biological activities. A common synthetic route to chiral 1,4-benzodiazepines involves the use of α-amino acids as the starting material. nih.gov The synthesis can proceed through the coupling of an α-amino acid with a 2-aminobenzophenone (B122507) derivative, followed by cyclization. acs.org For instance, a facile synthesis of 1,4-benzodiazepine-2,5-diones uses predefined amino acids as precursors to introduce diversity at the C-3 position of the heterocyclic core. rsc.org The use of α-((4-methoxyphenyl)amino)phenylacetic acid would result in a benzodiazepine (B76468) structure with both phenyl and N-(4-methoxyphenyl) substituents, offering a route to novel and complex derivatives.

Quinoxalinones: Quinoxalinone derivatives are another important class of N-heterocycles found in many biologically active compounds. nih.gov The synthesis of these structures can be efficiently achieved through the condensation of α-amino acids with substituted o-phenylenediamines. researchgate.netresearchgate.net This approach is a practical, metal-free method for creating pyrrolo[1,2-a]quinoxalines, demonstrating the utility of α-amino acids as versatile building blocks for fused heterocyclic systems. researchgate.net Efficient reactions of α-keto acids (derived from α-amino acids) with benzene-1,2-diamines in water also yield quinoxalinones, highlighting an environmentally benign synthetic pathway. organic-chemistry.org

The table below illustrates heterocyclic systems that can be synthesized using α-amino acid building blocks.

| Heterocyclic System | Key Precursors (along with α-amino acid) | Synthetic Strategy |

| 1,4-Benzodiazepines | 2-Aminobenzophenones, 2-Aminobenzylamines | Condensation followed by intramolecular cyclization. nih.gov |

| Quinoxalinones | o-Phenylenediamines | Condensation and cyclization, often under metal-free conditions. researchgate.netorganic-chemistry.org |

| Pyrroloquinoxalines | 2-(1H-pyrrol-1-yl)anilines | Condensation and intramolecular cyclization. researchgate.net |

| Diketopiperazines | Formed via Ugi reaction products | Post-condensation intramolecular cyclization. nih.gov |

Applications in Multistep Organic Synthesis

Beyond its direct use in MCRs and heterocycle synthesis, α-((4-methoxyphenyl)amino)phenylacetic acid is a strategic intermediate for multistep synthetic campaigns aimed at producing complex target molecules. Its structural features offer several advantages for rational molecular design and synthesis.

The N-aryl α-amino acid motif is a recognized building block for creating molecules with important biological activities, such as protein kinase C activators. asianpubs.org The maintenance of chirality during synthesis is crucial for the biological function of the final product, and starting with a chiral α-amino acid intermediate is a key strategy to achieve this. asianpubs.org

Furthermore, the p-methoxyphenyl (PMP) group on the nitrogen atom can function as a protecting group. acs.org This group is stable under various reaction conditions but can be readily removed via chemical or electrochemical oxidation at a later stage in a synthetic sequence. acs.org This allows for selective functionalization at the nitrogen position, enhancing the compound's versatility as an intermediate. nih.gov

The products derived from the initial use of α-((4-methoxyphenyl)amino)phenylacetic acid in Ugi or Passerini reactions are themselves valuable intermediates. These highly functionalized adducts can undergo subsequent post-condensation transformations. nih.govwikipedia.org These secondary reactions, such as intramolecular cyclizations or cross-coupling reactions, allow for the construction of intricate molecular frameworks, including macrocycles and polycyclic systems, from relatively simple starting materials. nih.gov

The strategic advantages of using this intermediate in multistep synthesis are summarized below.

| Feature | Synthetic Advantage | Example Application |

| Chiral Core | Allows for the synthesis of enantiomerically pure target molecules. | Asymmetric synthesis of biologically active compounds. asianpubs.org |

| Bifunctionality (Amine and Acid) | Enables participation in cyclization and multicomponent reactions. | One-pot synthesis of heterocycles and peptidomimetics. organic-chemistry.orgrsc.org |

| N-(p-Methoxyphenyl) Group | Can act as a removable protecting group (PMP). | Late-stage functionalization of the secondary amine. acs.orgnih.gov |

| Versatile Intermediate | Products from initial reactions can undergo further transformations. | Post-Ugi/Passerini modifications to build complex scaffolds. nih.gov |

Future Research Directions for α 4 Methoxyphenyl Amino Phenylacetic Acid

Development of Novel Catalytic Approaches

The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern organic chemistry. For α-((4-Methoxyphenyl)amino)phenylacetic acid, future research will likely concentrate on the development of innovative catalytic strategies to achieve high yields and stereoselectivity. While traditional methods for α-amino acid synthesis are established, the exploration of novel catalysts tailored for this specific molecule is a promising avenue.

Transition metal catalysis, particularly using iridium, rhodium, and palladium complexes with chiral ligands, has shown considerable success in the asymmetric hydrogenation of imines and enamines, which are key intermediates in amino acid synthesis. nih.gov Future investigations could focus on designing and screening a library of chiral phosphine (B1218219) or N-heterocyclic carbene ligands to identify catalysts that are highly effective for the asymmetric synthesis of α-((4-Methoxyphenyl)amino)phenylacetic acid. Another burgeoning area is the use of titanium-based multicatalytic systems that can facilitate a one-pot synthesis from simple precursors, thereby enhancing efficiency and reducing waste. digitellinc.com

Furthermore, photoredox catalysis presents a modern and powerful tool for the formation of C-C bonds under mild conditions. nih.gov Research into photoredox-mediated methods for the synthesis of this amino acid could lead to more sustainable and atom-economical processes. nih.gov

Table 1: Potential Catalytic Systems for Future Investigation

| Catalytic Approach | Potential Catalyst Type | Key Advantages |

| Asymmetric Hydrogenation | Chiral Iridium or Rhodium Complexes | High enantioselectivity, well-established methodology. nih.gov |

| Multicatalysis | Titanium-based Systems | One-pot synthesis, increased efficiency. digitellinc.com |

| Photoredox Catalysis | Organic Dyes or Metal Complexes | Mild reaction conditions, high functional group tolerance. nih.gov |

Mechanistic Insights into its Stereoselective Synthesis

A thorough understanding of the reaction mechanisms underpinning the stereoselective synthesis of α-((4-Methoxyphenyl)amino)phenylacetic acid is crucial for optimizing existing methods and developing new ones. Future research in this area will likely employ a combination of experimental and computational techniques to elucidate the intricate details of the catalytic cycles.

Kinetic studies can provide valuable data on reaction rates and the influence of various parameters, such as catalyst loading, temperature, and substrate concentration. Non-linear effect studies can help in understanding the aggregation state of the catalyst and the nature of the active species. These experimental approaches, when coupled with in-situ spectroscopic monitoring, can offer a dynamic view of the reaction as it progresses.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling reaction pathways and transition states. nih.gov DFT calculations can be used to predict the most favorable reaction mechanism, rationalize the observed stereoselectivity, and guide the design of more efficient catalysts. nih.gov For instance, computational modeling could help in understanding the non-covalent interactions between the substrate and the chiral catalyst that govern the stereochemical outcome of the reaction.

Design and Synthesis of Structurally Related Analogues for Specific Chemical Purposes

The core structure of α-((4-Methoxyphenyl)amino)phenylacetic acid provides a versatile scaffold for the design and synthesis of a wide array of structurally related analogues with tailored properties. Future research will likely focus on modifying the phenyl and methoxyphenyl rings, as well as the carboxylic acid and amino functionalities, to create new molecules for specific applications.

For instance, the introduction of different substituents on the aromatic rings can modulate the electronic and steric properties of the molecule. This could be leveraged to develop analogues with enhanced catalytic activity when used as ligands, or with specific binding affinities for biological targets. The synthesis of such analogues can be guided by structure-activity relationship (SAR) studies, a common strategy in medicinal chemistry. nih.gov

The development of diversity-oriented synthesis (DOS) strategies will be instrumental in rapidly generating libraries of analogues. nih.gov These libraries can then be screened for a variety of properties, leading to the discovery of new compounds with interesting chemical or biological activities.

Exploration of New Derivatization Strategies

Derivatization of the carboxylic acid and amino groups of α-((4-Methoxyphenyl)amino)phenylacetic acid opens up a vast chemical space for the creation of new functional molecules. Future research is expected to explore a range of derivatization strategies to synthesize esters, amides, and other functional group transformations.

The carboxylic acid moiety can be converted into a variety of functional groups, such as esters, amides, and acid chlorides. researchgate.net These derivatives can serve as key intermediates for the synthesis of more complex molecules, including peptides and polymers. For example, the synthesis of amide derivatives with various amines could lead to new compounds with potential applications in materials science or as biologically active agents.

The amino group can also be a site for derivatization. For instance, N-acylation or N-alkylation can introduce new functionalities and modify the properties of the molecule. The exploration of these derivatization pathways will significantly expand the chemical toolbox available for utilizing α-((4-Methoxyphenyl)amino)phenylacetic acid as a building block in organic synthesis.

Advanced Spectroscopic and Computational Methodologies

A deep understanding of the structural and electronic properties of α-((4-Methoxyphenyl)amino)phenylacetic acid and its derivatives is essential for their rational design and application. Future research will undoubtedly leverage advanced spectroscopic and computational techniques to gain detailed insights at the molecular level.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like HSQC and HMBC, will continue to be a cornerstone for structural elucidation. nih.gov The use of chiral shift reagents can also be employed to determine the enantiomeric purity of stereoselective synthesis products. Mass spectrometry will be crucial for accurate mass determination and fragmentation analysis.

Computational chemistry will play an increasingly important role in complementing experimental data. Quantum chemical calculations can provide valuable information on molecular geometry, electronic structure, and spectroscopic properties. Molecular dynamics simulations can be used to study the conformational landscape of the molecule and its interactions with other molecules or materials. These computational approaches will be invaluable for predicting the properties of new analogues and for understanding the mechanisms of their reactions.

Table 2: Spectroscopic and Computational Techniques for Future Research

| Technique | Information Gained |

| 2D NMR (HSQC, HMBC) | Detailed structural connectivity. nih.gov |

| Chiral NMR Spectroscopy | Determination of enantiomeric excess. |

| High-Resolution Mass Spectrometry | Accurate mass and molecular formula. |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction mechanisms. nih.gov |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions. |

Q & A

Q. What are the recommended synthetic routes for (4-Methoxy-phenylamino)-phenyl-acetic acid, and what reaction conditions optimize yield?

The synthesis typically involves coupling 4-methoxyaniline with phenylacetic acid derivatives. A two-step approach is common:

Amination : React 4-methoxyaniline with a bromophenylacetic acid precursor under Buchwald-Hartwig coupling conditions (Pd catalysts, ligands like Xantphos, and bases such as Cs₂CO₃) to introduce the phenylamino group .

Acid activation : Use chloroacetic acid or ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the acetic acid moiety .

Optimization : Yield improvements (>70%) are achieved by inert atmosphere (N₂/Ar), controlled temperature (80–100°C), and purification via recrystallization (ethanol/water mixtures) .

Q. How is the structural identity of this compound validated?

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm methoxy (δ ~3.8 ppm), phenylamino (δ ~6.5–7.5 ppm), and acetic acid (δ ~2.5–3.5 ppm) groups .

- IR Spectroscopy : Peaks at 1700–1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy) .

- HPLC : Purity assessment using C18 columns (mobile phase: acetonitrile/0.1% formic acid) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and partially in ethanol. Poor aqueous solubility (enhanced with 0.1% Tween-80) .

- Stability : Stable at 4°C in dark, anhydrous conditions. Degrades under heat (>80°C) or prolonged exposure to moisture .

- Incompatibilities : Avoid strong acids/oxidizers (e.g., HNO₃, H₂O₂) to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across studies?

Discrepancies may arise from:

- Structural analogs : Similar compounds (e.g., 4-hydroxyphenylacetic acid) show varying enzyme inhibition .

- Assay conditions : Adjust pH (6.5–7.5 for in vitro assays) and validate cell line specificity (e.g., HepG2 vs. HEK293) .

- Data normalization : Use internal standards (e.g., deuterated analogs) in LC-MS to account for matrix effects .

Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices?

- LC-MS/MS : Employ electrospray ionization (ESI⁻) with MRM transitions (e.g., m/z 285→152) for plasma/tissue samples .

- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC) if stereoisomers are present .

- X-ray crystallography : Confirm 3D structure for target-binding studies (e.g., enzyme active sites) .

Q. How does the methoxy group influence the compound’s reactivity in pharmacological applications?

The methoxy group:

- Enhances lipophilicity : LogP increases by ~0.5 units compared to non-methoxy analogs, improving blood-brain barrier penetration .

- Modulates electronic effects : Resonance donation stabilizes intermediates in metabolic pathways (e.g., cytochrome P450 oxidation) .

- Affords selectivity : In receptor binding assays, methoxy substitution reduces off-target interactions (e.g., 10-fold lower affinity for COX-2 vs. COX-1) .

Q. What strategies mitigate toxicity risks during in vivo studies?

- Dose optimization : Conduct acute toxicity assays (OECD 423) starting at 50 mg/kg in rodents .

- Metabolic profiling : Monitor urinary metabolites (e.g., 4-methoxyhippurate) via UPLC-QTOF to identify detoxification pathways .

- Safety protocols : Use PPE (gloves, goggles) and fume hoods during synthesis; store at -20°C in amber vials .

Q. How can stereochemical purity be ensured during synthesis?

- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to control asymmetric synthesis .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

- Circular dichroism (CD) : Validate enantiomeric excess (>98%) by CD spectra (200–250 nm range) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.